molecular formula C56H64F4N12O13S B8023643 Rimegepant Sulfate CAS No. 1374024-48-2

Rimegepant Sulfate

Numéro de catalogue B8023643
Numéro CAS: 1374024-48-2
Poids moléculaire: 1221.2 g/mol
Clé InChI: SOGUOEZRYKUOHR-CQZKMDJHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rimegepant sulfate is a medication primarily used for the acute treatment of migraine with or without aura in adults and for the preventive treatment of episodic migraine. It is a small molecule calcitonin gene-related peptide receptor antagonist, which helps alleviate migraine symptoms by blocking the receptors for this peptide, thereby reducing inflammation and pain transmission .

Applications De Recherche Scientifique

Rimegepant sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the behavior of calcitonin gene-related peptide receptor antagonists.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Extensively studied for its efficacy and safety in treating migraines, with ongoing research into its potential use for other neurological conditions.

    Industry: Utilized in the development of new therapeutic agents targeting similar pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of rimegepant sulfate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the necessary pharmacophores. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound is scaled up from the laboratory synthesis, with optimizations for cost-effectiveness and efficiency. This includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Analyse Des Réactions Chimiques

Types of Reactions

Rimegepant sulfate undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final active pharmaceutical ingredient, this compound.

Mécanisme D'action

Rimegepant sulfate exerts its effects by selectively binding to and inhibiting the calcitonin gene-related peptide receptors. This inhibition prevents the peptide from binding to its receptors, thereby reducing the transmission of pain signals and inflammation associated with migraines. The molecular targets include the receptors located on sensory neurons and blood vessels in the brain .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Ubrogepant: Another calcitonin gene-related peptide receptor antagonist used for acute migraine treatment.

    Erenumab: A monoclonal antibody targeting the calcitonin gene-related peptide receptor, used for migraine prevention.

    Fremanezumab: A monoclonal antibody that binds to the calcitonin gene-related peptide itself, preventing it from activating its receptor.

Uniqueness

Rimegepant sulfate is unique in its dual role for both acute treatment and prevention of migraines, offering flexibility in its use. Unlike monoclonal antibodies, it is a small molecule, which allows for oral administration and rapid absorption .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Rimegepant involves the condensation of two key intermediates, 2-chloro-4-(4-fluorobenzyl)pyridine and 2-(4-fluorophenyl)-3-(1-methyl-4-piperidinyl)-2,3-dihydro-1H-inden-5-ol. The reaction is carried out under basic conditions to form the final product.", "Starting Materials": [ "2-chloro-4-(4-fluorobenzyl)pyridine", "2-(4-fluorophenyl)-3-(1-methyl-4-piperidinyl)-2,3-dihydro-1H-inden-5-ol", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-(4-fluorobenzyl)pyridine in methanol.", "Step 2: Add sodium hydroxide to the solution and stir for 30 minutes.", "Step 3: Dissolve 2-(4-fluorophenyl)-3-(1-methyl-4-piperidinyl)-2,3-dihydro-1H-inden-5-ol in methanol.", "Step 4: Add the above solution to the reaction mixture and stir for 24 hours.", "Step 5: Dilute the reaction mixture with water and extract with ethyl acetate.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 7: Purify the crude product by column chromatography to obtain the final product, Rimegepant." ] }

The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Rimegepant is an antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to amplify and perpetuate migraine headache pain, ultimately terminating the headache.

Numéro CAS

1374024-48-2

Formule moléculaire

C56H64F4N12O13S

Poids moléculaire

1221.2 g/mol

Nom IUPAC

[(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate;sulfuric acid;trihydrate

InChI

InChI=1S/2C28H28F2N6O3.H2O4S.3H2O/c2*29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37;1-5(2,3)4;;;/h2*1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37);(H2,1,2,3,4);3*1H2/t2*18-,22+,24-;;;;/m00..../s1

Clé InChI

SOGUOEZRYKUOHR-CQZKMDJHSA-N

SMILES isomérique

C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.O.O.O.OS(=O)(=O)O

SMILES

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6

SMILES canonique

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.O.O.O.OS(=O)(=O)O

Solubilité

Slightly soluble

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rimegepant Sulfate
Reactant of Route 2
Rimegepant Sulfate
Reactant of Route 3
Rimegepant Sulfate
Reactant of Route 4
Rimegepant Sulfate
Reactant of Route 5
Rimegepant Sulfate
Reactant of Route 6
Rimegepant Sulfate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.